![molecular formula C16H14O4S B3007243 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid CAS No. 15884-39-6](/img/structure/B3007243.png)

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

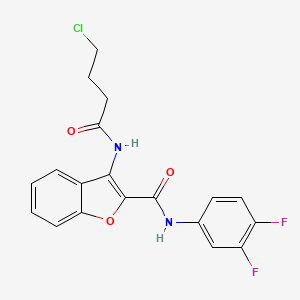

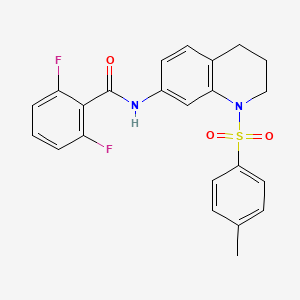

The compound 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid is a benzoic acid derivative, which is a class of compounds that are significant in the development of drug molecules and natural products. Benzoic acid derivatives are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their structural versatility and reactivity.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in various studies. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which shares a similar methoxy and sulfanyl substitution pattern, was achieved using readily available starting materials and resulted in moderate yields . This suggests that the synthesis of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid could potentially be carried out through similar methods, possibly involving nitro group reduction and subsequent functional group transformations.

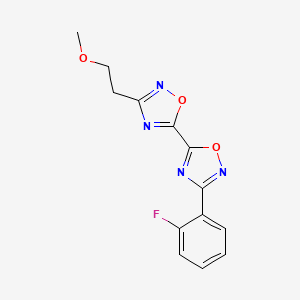

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. For example, the structure of a quinazolinone derivative with a methoxy and sulfamoylphenyl group was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques could similarly be applied to determine the molecular structure of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid, ensuring the correct identification of its functional groups and overall molecular framework.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including C–H bond functionalization , which is a powerful tool in organic synthesis. The meta-C–H functionalization of benzoic acid derivatives has been achieved using transition-metal catalysis, indicating that the compound might also be amenable to such transformations. Additionally, the reaction of a related (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones via a double Michael addition-aldol reaction showcases the reactivity of the sulfanyl-acetic acid moiety in forming complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their substituents. The electrochemical behavior of sulfophenyl-azo benzoic acids, for example, is affected by the position of the sulfo substituent and the pH of the solution . This implies that the sulfanyl and methoxy groups in 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid would similarly impact its solubility, acidity, and electrochemical properties, which are important factors in its potential applications.

Applications De Recherche Scientifique

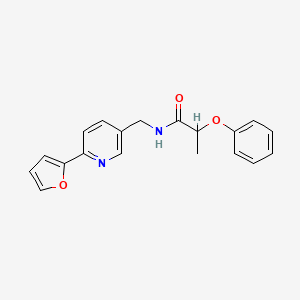

1. Synthesis and Chemical Reactivity

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid serves as a pivotal compound in the synthesis of complex molecules. It participates in reactions leading to the formation of diverse derivatives, which are crucial for furthering chemical research and development. For example, studies have demonstrated its role in cyclization processes to produce sulfonamide-based compounds, showcasing its versatility in synthetic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

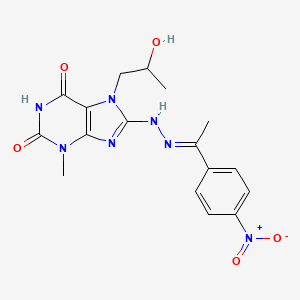

2. Pharmacophore Development

Research into hypoglycemic benzoic acid derivatives has illuminated the structure-activity relationships crucial for medicinal chemistry. By modifying the methoxy group positions and incorporating different residues, scientists have been able to enhance the activity and duration of action of these compounds, underscoring the significance of 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid in drug development (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

3. Electrochemical Studies

The electrochemical behavior of benzoic acid derivatives, including those with azo bonds, offers insights into their reductive cleavage mechanisms. Such studies are vital for understanding the environmental fate of these compounds and their potential applications in waste treatment and electrochemical sensors (Mandić, Nigović, & Šimunić, 2004).

4. Environmental Impact and Remediation

Investigations into the transformation mechanisms of benzoic acid derivatives in water treatment processes have highlighted the role of these compounds in generating by-products during chlorination disinfection. Understanding these processes is essential for developing more environmentally friendly water treatment technologies (Xiao, Wei, Yin, Wei, & Du, 2013).

Mécanisme D'action

Target of Action

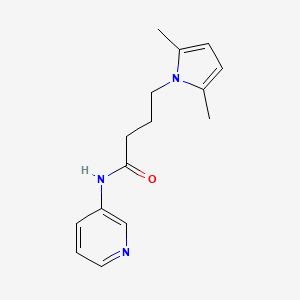

Similar compounds have been found to target key functional proteins in bacterial cell division , which could potentially be a target for this compound as well.

Mode of Action

It’s plausible that it interacts with its targets through a mechanism similar to other benzoic acid derivatives . These compounds often act by binding to their target proteins and disrupting their normal function, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential target, it could affect the pathways related to bacterial cell division .

Result of Action

If it acts similarly to other benzoic acid derivatives, it could lead to disruption of bacterial cell division, potentially leading to cell death .

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYGNQDOXSRZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)